molecular formula C11H9Cl2N5OS B3858247 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B3858247
M. Wt: 330.2 g/mol
InChI Key: HHVYDVVXQRFFSZ-PJQLUOCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then condensed with 2,4-dichlorobenzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. In medicinal chemistry, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is unique due to its specific structure, which combines the thiadiazole ring with a hydrazide and a dichlorophenyl group. This unique combination of functional groups contributes to its diverse range of applications and potential biological activities .

Properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N5OS/c12-7-2-1-6(8(13)3-7)5-15-16-9(19)4-10-17-18-11(14)20-10/h1-3,5H,4H2,(H2,14,18)(H,16,19)/b15-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVYDVVXQRFFSZ-PJQLUOCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
Reactant of Route 6
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.